molecular formula C15H20N2O3 B15023385 N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B15023385
M. Wt: 276.33 g/mol
InChI Key: MZMWLNUQAUYING-UHFFFAOYSA-N
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Description

N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the reaction of 5-methoxyindole with butylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethylamide
  • N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)propionamide
  • N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)butyramide

Uniqueness

N-(1-butyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-(1-butyl-5-methoxy-2-oxo-3H-indol-3-yl)acetamide

InChI

InChI=1S/C15H20N2O3/c1-4-5-8-17-13-7-6-11(20-3)9-12(13)14(15(17)19)16-10(2)18/h6-7,9,14H,4-5,8H2,1-3H3,(H,16,18)

InChI Key

MZMWLNUQAUYING-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)OC)C(C1=O)NC(=O)C

Origin of Product

United States

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